N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-12-6-5-11(12)16-14(18)13-10-4-2-1-3-9(10)7-8-15-13/h1-4,7-8,11-12,17H,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUHXHVWDGYSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=NC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with 2-hydroxycyclobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Acid-Base Reactions
The hydroxy group on the cyclobutane ring participates in acid-base chemistry. Under basic conditions, deprotonation generates a cyclobutoxide intermediate, which can influence solubility and reactivity in subsequent transformations. The carboxamide’s NH group acts as a weak acid (pKa ~17–20), enabling coordination with metal catalysts or participation in hydrogen bonding .
Electrophilic Aromatic Substitution
The isoquinoline ring undergoes halogenation at activated positions. Data from similar systems (Table 1 in ) suggest:
| Reagent | Position | Yield | Conditions |
|---|---|---|---|
| N-Bromosuccinimide | C-5 | 80% | DMF, RT, 12 h |
| Br₂ (with KNO₃) | C-3 and C-5 | 64% | Acetic acid, 50°C, 6 h |
The hydroxycyclobutyl group may sterically hinder substitution at proximal sites, directing electrophiles to the isoquinoline’s para positions .
Hydrolysis and Esterification
-
Carboxamide hydrolysis : Under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the carboxamide hydrolyzes to isoquinoline-1-carboxylic acid.
-
Cyclobutanol esterification : Treatment with acetyl chloride or anhydrides converts the hydroxy group to esters (e.g., acetate), enhancing lipophilicity.
Cycloaddition Reactions
The isoquinoline’s electron-deficient aromatic system participates in Diels-Alder reactions with dienes. For example:
-
Reaction with 1,3-butadiene under thermal conditions (150°C) yields a tetracyclic adduct, though yields are moderate (40–60%) due to steric constraints from the cyclobutyl group.
Redox Transformations
-
Oxidation : The cyclobutanol hydroxy group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming N-(2-oxocyclobutyl)isoquinoline-1-carboxamide.
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, though this disrupts the pharmacologically critical amide bond.
Biological Interaction-Driven Reactions
In vitro studies of related isoquinoline carboxamides reveal:
Scientific Research Applications
Anti-Inflammatory Applications
Research indicates that N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide exhibits potent anti-inflammatory effects. In particular, studies have demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. The compound's mechanism involves the suppression of pro-inflammatory mediators such as interleukin (IL)-6, tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO).
Key Findings:
- Inhibition of Pro-inflammatory Mediators : The compound significantly reduced the production of IL-6 and TNF-α with IC50 values less than 30 µM, demonstrating its effectiveness in modulating inflammatory responses .
- Mechanism of Action : this compound inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) by preventing the phosphorylation of IκBα, a critical step in the inflammatory signaling pathway .
Anticancer Properties
The compound has also shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Its structural characteristics allow it to interact effectively with cellular targets involved in cancer progression.
Case Studies:
- Breast Cancer Cell Lines : In vitro studies demonstrated that this compound induces significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicative of its potential as an anticancer agent .
- Tumor Growth Inhibition : In xenograft models, the compound exhibited up to 60% inhibition of tumor growth at doses around 20 mg/kg, highlighting its therapeutic potential .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anti-inflammatory | BV2 microglial cells | IL-6 and TNF-α reduction < 30 µM | 2020 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Tumor Growth Inhibition | Xenograft models | 60% inhibition at 20 mg/kg | 2024 |
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response and inflammation. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and suppress cell migration .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds represent structural analogs with variations in substituents and biological relevance:
Physicochemical Properties
- Melting Points: The fluorobenzyl-substituted 5f (m.p. 159–162°C) () has a higher melting point than N-cyclohexylquinoline-2-carboxamide (m.p. 92–95°C), likely due to stronger intermolecular interactions from the cyano group. The hydroxycyclobutyl group in the target compound may further elevate melting points via H-bonding .
- Solubility : Hydroxycyclobutyl’s polar nature could enhance aqueous solubility compared to hydrophobic tert-butyl or sec-butyl substituents (e.g., 5g in ) .
Discussion and Implications
The hydroxycyclobutyl substituent in this compound distinguishes it from analogs in both synthesis and functionality. Compared to [³H]PK11195, the hydroxy group may reduce blood-brain barrier penetration but improve solubility for peripheral targets. Its synthesis could benefit from Rh-catalyzed methods () to ensure regioselectivity and high yields. Further studies are needed to evaluate its pharmacokinetic profile and receptor specificity relative to chlorophenyl or cyano-substituted analogs.
Biological Activity
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the context of neuroinflammation and neurodegenerative disorders. This article reviews its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound is derived from the isoquinoline scaffold, a well-known structure in medicinal chemistry. The synthesis typically involves the coupling of isoquinoline derivatives with carboxylic acids, followed by amide formation. The specific structural features contribute to its biological activity, particularly in modulating inflammatory pathways.
2. Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of isoquinoline-1-carboxamides, including this compound. These compounds have been evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells.
The anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. Specifically, this compound has been shown to:
- Suppress Pro-inflammatory Mediators : In vitro studies demonstrated that this compound significantly reduces the production of IL-6 and nitric oxide (NO) in LPS-stimulated BV2 cells with IC50 values ranging from 20 to 40 µM .
- Inhibit NF-κB Pathway : The compound inhibits the nuclear translocation of NF-κB by preventing IκB phosphorylation, a critical step in the inflammatory signaling cascade .
- Modulate MAPK Signaling : It affects mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38 MAPK, which are upstream regulators of NF-κB activation .
3.1 In Vitro Studies
A series of experiments were conducted to evaluate the efficacy of this compound on BV2 microglial cells:
| Study Parameter | Observation |
|---|---|
| Cytokine Inhibition | Significant reduction in IL-6 and TNF-alpha levels |
| NO Production | Decreased NO production in a dose-dependent manner |
| Cell Migration | Suppressed LPS-induced cell migration |
| MAPK Phosphorylation | Inhibition of ERK1/2 and p38 MAPK activation |
These findings suggest that this compound could be beneficial in treating neuroinflammatory conditions.
3.2 Potential Therapeutic Applications
Given its biological activity, this compound may have implications for various neurodegenerative disorders characterized by neuroinflammation, such as Alzheimer's disease and multiple sclerosis. The ability to modulate inflammatory responses makes it a candidate for further development as a therapeutic agent.
4. Conclusion
This compound exhibits significant anti-inflammatory activity through multiple pathways, including the suppression of pro-inflammatory cytokines and inhibition of key signaling pathways involved in inflammation. Further research is warranted to explore its full therapeutic potential and to conduct in vivo studies to validate these findings.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide, and how are intermediates characterized?
The synthesis of this compound typically involves multicomponent reactions (MCRs) or isocyanate additions. For example, solid-phase MCRs using isocyanides and in situ-generated intermediates (e.g., N-acyl isoquinolinium salts) can yield carboxamide derivatives with ~70% efficiency . Alternatively, solution-phase synthesis via aryl isocyanate intermediates generated from anilines and triphosgene (in dry DCM with triethylamine) allows for in situ reactivity without isolation, achieving yields of 67–97% . Key intermediates are characterized using GC/MS for purity verification and structural confirmation via NMR or X-ray crystallography (where applicable) .
Basic: What analytical techniques are prioritized for verifying the structural integrity and purity of this compound?
GC/MS is critical for assessing purity and detecting volatile byproducts, especially when synthesizing via reactive intermediates (e.g., isocyanates) . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are essential for confirming molecular structure and regiochemistry. For instance, NMR can resolve cyclobutyl hydroxy group positioning, while HRMS validates the molecular formula .
Advanced: How can reaction conditions be optimized to improve yields of this compound in multistep syntheses?
Optimization hinges on controlling reactive intermediates and solvent systems. For MCRs, substituting tert-butyl isocyanide with sterically hindered variants may reduce side reactions . In solution-phase syntheses, maintaining anhydrous conditions (e.g., dry DCM) and precise stoichiometry of triphosgene/aniline minimizes undesired polymerization . Kinetic studies using in situ FTIR or HPLC tracking can identify rate-limiting steps, enabling temperature/pH adjustments to enhance efficiency .
Advanced: How should researchers address discrepancies in bioactivity data attributed to synthetic impurities or stereochemical variability?
Contradictions often arise from uncharacterized byproducts or stereoisomers. Impurity profiling via LC-MS/MS or preparative HPLC can isolate and identify minor components . For stereochemical analysis, chiral chromatography or NOESY NMR experiments clarify spatial arrangements of the hydroxycyclobutyl group . Methodological transparency (e.g., reporting solvent grades, reaction timelines) is critical for cross-study comparability .
Advanced: What strategies mitigate challenges in scaling up laboratory-scale syntheses of this compound?
Scaling requires addressing exothermic reactions and intermediate stability. For solid-phase MCRs, transitioning to continuous flow reactors improves heat dissipation and reduces batch variability . In solution-phase routes, replacing triphosgene with safer carbamate precursors or optimizing workup protocols (e.g., liquid-liquid extraction vs. column chromatography) enhances scalability without compromising yield . Pilot-scale GC/MS monitoring ensures consistency in impurity profiles .
Methodological: What experimental design principles ensure reproducibility in studies involving this compound?
Adopt standardized protocols for reagent handling (e.g., inert atmosphere for moisture-sensitive intermediates) and validate analytical methods with certified reference materials . Detailed reporting of synthetic parameters (e.g., reaction time, quenching methods) and raw data deposition in repositories like PubChem aids independent verification . For bioactivity assays, include positive controls (e.g., structurally analogous inhibitors) to contextualize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
